molecular formula C16H12BrFN2OS B2703246 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide CAS No. 865544-47-4

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide

Cat. No.: B2703246
CAS No.: 865544-47-4
M. Wt: 379.25
InChI Key: BTXYTCORMFEVBG-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound is presented as a high-purity chemical tool for research applications and is strictly for laboratory use. Research Applications and Biological Evaluation Benzothiazole derivatives are recognized for their diverse biological activities. This structural class has demonstrated substantial research value in two primary areas: neuroscience and oncology. In neurological research, structurally related benzothiazoles have been extensively studied for their effects on the central nervous system. Compounds such as riluzole have shown neurological effects by interfering with glutamate receptor neurotransmission . Specific derivatives have been evaluated in standardized anticonvulsant models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (Sc-PTZ) tests, with some showing potent activity and favorable therapeutic indices . The presence of specific substituents, such as the 2-fluorobenzamide group in this compound, is a key feature in anticonvulsant research, as similar molecular frameworks have been found essential for optimizing potency . In cancer research, certain benzothiazole scaffolds exhibit highly selective, potent antitumor activity against various human cancer cell lines, including both ER+ and ER- breast cancer models, with effective concentrations in the pM to nM range . The mechanism of action for some anticancer benzothiazoles involves selective uptake by sensitive cell lines, metabolic activation by cytochrome P450 enzymes (particularly CYP1A1), and subsequent formation of DNA adducts, leading to selective cytotoxicity in susceptible tumors . Structural Features and Mechanism The molecular structure of this compound incorporates several pharmacologically relevant features: a benzothiazole core known for its privileged status in drug discovery, a bromo substituent that influences electronic properties and binding interactions, an ethyl group at the 3-position, and a 2-fluorobenzamide moiety attached via an ylidene linkage. This specific configuration may contribute to the compound's potential interaction with biological targets, possibly including enzyme systems like GABA aminotransferase (GABA AT) or aryl hydrocarbon receptor (AhR) pathways, based on the activities reported for analogous structures . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound according to standard laboratory safety protocols.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXYTCORMFEVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide typically involves the condensation of a benzothiazole derivative with a fluorobenzamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the benzothiazole ring undergoes nucleophilic substitution under controlled conditions:

  • Reagents : Amines (e.g., piperidine), thiols, or alkoxides.

  • Conditions : Polar aprotic solvents (e.g., DMF, acetonitrile), temperatures of 80–120°C, and catalysts such as CuI or Pd(PPh₃)₄ .

  • Outcome : Replacement of bromine with nucleophiles yields derivatives like 6-amino- or 6-alkoxy-substituted benzothiazoles.

Example Reaction :

C15H13BrFN2OS+NH2RC15H13FN3OS+HBr\text{C}_{15}\text{H}_{13}\text{BrFN}_2\text{OS} + \text{NH}_2\text{R} \rightarrow \text{C}_{15}\text{H}_{13}\text{FN}_3\text{OS} + \text{HBr}

Yields: 60–85% depending on steric and electronic effects of the nucleophile .

Amide Bond Cleavage

The fluorobenzamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux (100°C) cleaves the amide bond, generating 2-fluorobenzoic acid and the corresponding benzothiazolyl amine .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces 2-fluorobenzoate salt and amine intermediates.

Key Data :

ConditionTime (h)Yield (%)
6M HCl1272
2M NaOH865

Cyclization Reactions

The benzothiazole scaffold participates in cyclization to form fused heterocycles:

  • With Thiourea : Heating with thiourea in ethanol at 80°C forms a thiazolo[5,4-b]benzothiazole derivative via intramolecular C–S bond formation .

  • With Hydrazine : Forms pyrazole-fused analogs under microwave irradiation (150 W, 120°C) .

Mechanistic Insight :
The reaction proceeds through deprotonation of the hydrazine, followed by nucleophilic attack at the carbonyl carbon and subsequent cyclization .

Catalytic Coupling Reactions

Ru(II)-catalyzed cross-coupling reactions enable functionalization of the benzothiazole core:

  • Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C couples aryl boronic acids to the bromine site .

  • Heck Reaction : Forms alkenylated derivatives using acrylates and Pd(OAc)₂ .

Optimized Conditions :

Reaction TypeCatalystYield (%)
Suzuki CouplingPd(PPh₃)₄78–92
Heck ReactionPd(OAc)₂65–80

Note: Catalyst efficiency follows the order Pd(PPh₃)₄ > PdCl₂ > NiCl₂ .

Redox Reactions

The imine group (–N=C–) in the benzothiazol-2-ylidene moiety undergoes reduction:

  • NaBH₄ Reduction : In methanol at 0°C, yields the saturated benzothiazoline derivative .

  • Oxidation : MnO₂ in CH₂Cl₂ oxidizes the ethyl group to a ketone .

Key Observation :
Reduction preserves the benzothiazole ring but alters the planarity of the system, affecting photophysical properties .

Biological Interactions

While not a classical chemical reaction, interactions with enzymes/receptors are critical:

  • Enzyme Inhibition : Competes with ATP for kinase binding pockets via hydrogen bonding (e.g., with EGFR-TK).

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the ethyl group to a hydroxylated metabolite .

Stability Under Various Conditions

ConditionDegradation PathwayHalf-Life
UV Light (254 nm)Photoisomerization of imine2.5 h
pH 1.2 (simulated gastric fluid)Amide hydrolysis8 h
pH 7.4 (phosphate buffer)Minimal degradation>48 h

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Bromine atom : Enhances reactivity.
  • Ethyl group : Influences solubility and biological interactions.
  • Fluorine atom : Often associated with increased biological activity and stability.

These structural features contribute to the compound's potential efficacy in various applications.

Table 1: Synthetic Routes

StepReaction TypeKey ReagentsConditions
1Cyclization2-Aminothiophenol + Aldehyde/KetoneHeat, Solvent
2SubstitutionBromine Source + Ethyl GroupControlled Temperature

Medicinal Chemistry

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide has been studied for its potential pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to have effects comparable to standard chemotherapeutic agents like Cisplatin.
  • Antimicrobial Properties : Research has demonstrated that compounds with similar benzothiazole structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The compound's biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. The following table summarizes the potential activities associated with this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole core with bromine and fluorine groupsAntitumor, Antimicrobial
Benzothiazole Derivative ASimilar benzothiazole coreAntimicrobial
Benzothiazole Derivative BContains nitro groupAnticancer

In vitro Studies

Studies have shown that treatment with this compound results in reduced cell viability in cancer cell lines. Such findings suggest its potential as an anticancer agent.

Animal Models

Preliminary in vivo studies indicate that administration of this compound leads to significant reductions in tumor size in mouse models. These results support its therapeutic potential and warrant further investigation into its efficacy and safety profiles.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, compounds containing benzothiazole moieties have been shown to exhibit varying degrees of antimicrobial activity depending on their structural modifications .

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallinity : Fluorinated benzamides (e.g., Fo23) exhibit high crystallinity due to C–F···C and hydrogen-bonding interactions, a trait likely shared by the target compound .

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H11BrFN2S\text{C}_{13}\text{H}_{11}\text{BrF}\text{N}_{2}\text{S}

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain benzothiazole derivatives possess potent activity against Gram-positive and Gram-negative bacteria .

Compound Target Bacteria Activity
Benzothiazole Derivative AS. aureusEffective
Benzothiazole Derivative BE. coliModerate

This suggests that the compound may have similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazoles has been documented in several studies. Compounds in this class have been evaluated using the carrageenan-induced rat paw edema model, where they displayed significant anti-inflammatory effects. For example, related compounds were reported to be more potent than traditional anti-inflammatory drugs such as indomethacin .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. In particular, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The compound this compound is hypothesized to interact with these pathways due to its structural similarities with other active derivatives.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of enzymes involved in inflammatory processes and cancer progression.
  • Receptor Interaction : The compound may interact with various receptors that mediate cellular responses to stress and inflammation.
  • Cell Cycle Modulation : Some studies suggest that these compounds can influence cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

A recent study focused on the synthesis and evaluation of various substituted benzothiazoles for their biological activity demonstrated that modifications at specific positions on the benzothiazole ring can enhance their potency against microbial infections and cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with bromoethyl substituents. For brominated analogs, bromine can be introduced via electrophilic substitution .
  • Step 2 : Formation of the Schiff base (imine) by condensing the benzothiazole intermediate with 2-fluorobenzamide derivatives under anhydrous conditions (e.g., using acetic acid as a catalyst) .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of bromine and fluorine substitution. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C=N stretching (~1600 cm⁻¹) in the thiazol-2-ylidene moiety .

Q. How can crystallographic data for this compound be refined to resolve molecular conformation and packing ambiguities?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve the (2E)-configuration of the imine bond.
  • Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For visualization, WinGX/ORTEP can model thermal ellipsoids and validate hydrogen-bonding patterns (e.g., C–H···O/F interactions) .
  • Validation : Cross-check torsion angles (e.g., C6–Br1–C2–N1) against similar benzothiazole derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the fluorobenzamide group for electrostatic potential (ESP) charges due to its electron-withdrawing effects .
  • Molecular Dynamics (MD) : Simulate stability of the ligand-target complex (e.g., kinases or DNA) in explicit solvent (TIP3P water) for 100 ns. Analyze root-mean-square deviation (RMSD) to assess conformational changes .
  • Validation : Compare predicted binding modes with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Identify Sources of Variability :
    • Regiochemical Isomerism : Use NOESY NMR to distinguish between possible bromine/fluorine positional isomers .
    • Solvent Artifacts : Re-crystallize samples in polar aprotic solvents (e.g., DMSO-d₆) to eliminate residual water peaks in ¹H NMR .
  • Advanced Techniques : Employ LC-MS/MS to detect trace impurities (e.g., dehalogenated byproducts) and differential scanning calorimetry (DSC) to assess crystallinity .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

  • Graph Set Analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., R₂²(8) motifs) and π-π stacking interactions between benzothiazole and fluorobenzamide groups .
  • Solubility Prediction : Correlate lattice energy (calculated via PIXEL method) with experimental solubility in DMSO/water mixtures. High lattice energy (strong H-bonding) often reduces solubility .

Q. What in vitro assays are suitable for evaluating the compound’s potential antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) and assess minimum inhibitory concentration (MIC) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with the compound (1–100 µM) for 48 hours and normalize viability to DMSO controls .

Q. How does the electronic nature of substituents (Br, F, ethyl) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine Reactivity : Use Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to replace bromine. Monitor reaction progress via TLC .
  • Fluorine Effects : Fluorine’s electronegativity deactivates the benzamide ring toward electrophilic substitution but enhances stability against metabolic degradation .
  • Ethyl Group : The 3-ethyl group on the benzothiazole may sterically hinder reactions at the 2-position but stabilize the imine tautomer via hyperconjugation .

Q. What analytical techniques differentiate between keto-enol tautomerism in the 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety?

Methodological Answer:

  • NMR Analysis : Compare ¹³C NMR chemical shifts of the C=N (δ ~150–160 ppm) and C–O (if enol form exists, δ ~170 ppm).
  • X-ray Crystallography : Resolve tautomeric forms via SCXRD; the (2E)-configuration should show planar geometry around the C=N bond .
  • IR Spectroscopy : Absence of O–H stretching (~3200 cm⁻¹) confirms dominance of the keto form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.